N-alpha-Phthalyl-L-Asparagine
CAS No.: 42406-52-0
Cat. No.: VC21547195
Molecular Formula: C12H10N2O5
Molecular Weight: 262.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42406-52-0 |
---|---|
Molecular Formula | C12H10N2O5 |
Molecular Weight | 262.22 g/mol |
IUPAC Name | (2S)-4-amino-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoic acid |
Standard InChI | InChI=1S/C12H10N2O5/c13-9(15)5-8(12(18)19)14-10(16)6-3-1-2-4-7(6)11(14)17/h1-4,8H,5H2,(H2,13,15)(H,18,19)/t8-/m0/s1 |
Standard InChI Key | FXHJNPKWNYXBKP-QMMMGPOBSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC(=O)N)C(=O)O |
SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)N)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)N)C(=O)O |
Introduction
Fundamental Chemical Identity
Structural Composition and Identification
N-alpha-Phthalyl-L-Asparagine is characterized by a specific molecular structure that combines a phthalimide protecting group with the L-asparagine amino acid. The compound is formally identified through several key parameters as shown in Table 1:
Parameter | Value |
---|---|
CAS Number | 42406-52-0 |
Molecular Formula | C₁₂H₁₀N₂O₅ |
Molecular Weight | 262.22 g/mol |
Systematic Name | (2S)-4-amino-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoic acid |
Exact Mass | 262.059 |
The molecule features a chiral center at the alpha carbon, maintaining the S-configuration of the parent L-asparagine amino acid. This stereochemistry is crucial for its applications in asymmetric synthesis and biochemical research. The compound contains a phthalimide moiety attached to the alpha-amino group, with the carboxylic acid and amide functional groups of asparagine remaining unmodified .
Nomenclature and Alternative Designations
The compound is known by several synonyms in scientific and commercial literature, reflecting different naming conventions and abbreviations used across various chemical disciplines:
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Pht-Asn-OH (common abbreviated form)
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Phthalyl-L-Asparagine
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Phthaloyl-L-Asparagine
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N-α-Phthaloyl-L-asparagine
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(S)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-succinamic acid
This nomenclature diversity reflects the compound's structural complexity and its widespread use across different scientific fields. The abbreviated form (Pht-Asn-OH) is particularly common in peptide chemistry literature, though the user query specifies avoiding abbreviations for chemical names.
Physicochemical Properties
Physical Constants and Characteristics
N-alpha-Phthalyl-L-Asparagine exhibits specific physicochemical properties that govern its behavior in various chemical environments. These properties are essential for understanding its stability, reactivity, and handling requirements. Table 2 summarizes the key physical parameters:
Property | Value |
---|---|
Physical State | White crystalline solid |
Density | 1.573 g/cm³ |
Boiling Point | 576.1°C at 760 mmHg |
Flash Point | 302.2°C |
LogP | 0.24940 |
Polar Surface Area (PSA) | 117.77000 |
Index of Refraction | 1.656 |
The compound's relatively high boiling and flash points indicate thermal stability, while its moderate LogP value suggests limited lipophilicity, consistent with the presence of multiple polar functional groups .
Solubility and Solution Behavior
Although specific solubility data is limited in the search results, N-alpha-Phthalyl-L-Asparagine likely exhibits solubility characteristics typical of N-protected amino acids. The compound contains both hydrophilic (carboxylic acid, amide) and hydrophobic (phthalimide) moieties, suggesting moderate solubility in polar organic solvents such as alcohols, DMF, and DMSO. The carboxylic acid group confers potential solubility in alkaline aqueous solutions, while limited solubility would be expected in non-polar solvents and acidic aqueous media .
Synthesis and Preparation Methods
General Synthetic Approach
The synthesis of N-alpha-Phthalyl-L-Asparagine follows general methodologies established for N-phthaloyl derivatives of alpha-amino acids. The primary synthetic route involves the reaction of phthalic anhydride with L-asparagine under controlled conditions. This protection strategy is widely employed in peptide chemistry to selectively protect the alpha-amino group while leaving other functional groups available for further reactions .
The general reaction can be represented as:
Phthalic anhydride + L-Asparagine → N-alpha-Phthalyl-L-Asparagine + H₂O
According to the literature, the synthesis typically proceeds under reflux conditions in glacial acetic acid, followed by acidification and purification steps .
Detailed Synthetic Procedure
Based on the research literature, the following procedure represents a standard method for preparing N-phthaloyl amino acids, which can be applied specifically to N-alpha-Phthalyl-L-Asparagine:
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A mixture of 25 mmol phthalic anhydride and 25 mmol L-asparagine is refluxed in 20 ml glacial acetic acid for 5-7 hours.
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The organic solvents are removed under reduced pressure, resulting in a sticky oily mass.
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15 ml of water is added to this oily mass, which is then acidified with 10% HCl and refluxed for 1 hour.
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After cooling, the resulting mixture is extracted with an ether-water mixture (1:4).
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The precipitate is filtered, recrystallized from ethanol-water, and dried to obtain the pure product .
This procedure typically yields N-phthaloyl amino acids with yields ranging from 81-85%, as reported for similar compounds in the literature. The resultant product can be characterized by melting point determination, thin-layer chromatography, and spectroscopic techniques such as FT-IR and NMR .
Spectroscopic Characterization
Supplier | Product Identifier | Quantity | Price (USD) |
---|---|---|---|
Acrotein | NA-0344 | 1g | $40.33 |
Acrotein | NA-0344 | 25g | $363.00 |
AK Scientific | X5782 | 1g | $123.00 |
Alichem | 42406520 | 25g | $313.60 |
American Custom Chemicals Corporation | CHM0016056 | 5g | $842.87 |
Atlantic Research Chemicals | CA100202 | 1g | $31.81 |
Chemenu | CM258973 | 100g | $471.00 |
Crysdot | CD21007303 | 100g | $499.00 |
TRC | A575928 | 500mg | $75.00 |
This price variation reflects differences in purity, packaging, and supplier operating models. The compound is available in quantities ranging from 500mg to 100g, with prices generally showing economies of scale .
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